Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate
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Overview
Description
Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which is known for its significant biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions . The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate typically involves cyclization reactions. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of this compound may involve the use of microwave irradiation to reduce reaction times and improve yields . The reaction conditions often include temperatures around 110°C and the use of catalysts like 18-crown-6 and potassium carbonate .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: This can be used to modify the isoxazole ring or other parts of the molecule.
Substitution: Common in organic synthesis, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups like halides or alkyl groups .
Scientific Research Applications
Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances its ability to bind to biological targets, increasing its efficacy . The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Isoxazole: The parent compound, known for its wide range of biological activities.
Trifluoromethylisoxazole: Similar in structure but with different substitution patterns.
Benzo[c]isoxazole: Another related compound with a fused benzene ring.
Uniqueness: Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate is unique due to the presence of both the trifluoromethyl group and the isoxazole ring, which together enhance its chemical stability and biological activity . This combination makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C10H6F3NO3 |
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Molecular Weight |
245.15 g/mol |
IUPAC Name |
methyl 6-(trifluoromethyl)-2,1-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C10H6F3NO3/c1-16-9(15)8-6-3-2-5(10(11,12)13)4-7(6)14-17-8/h2-4H,1H3 |
InChI Key |
GAUCCGAGLUSSDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC(=CC2=NO1)C(F)(F)F |
Origin of Product |
United States |
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